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Cat. No.: B127507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Walden inversion, the inversion of a chiral center in a molecule during a chemical reaction, is a

cornerstone concept in stereochemistry and reaction mechanisms. This phenomenon is a

hallmark of the bimolecular nucleophilic substitution (Sₙ2) reaction.[1] A classic and effective

method for demonstrating Walden inversion in an educational or research setting is through the

nucleophilic substitution of a chiral 2-halobutane. This application note provides detailed

protocols for the synthesis of optically active 2-iodobutane and its subsequent use to illustrate

the principles of Sₙ2-mediated Walden inversion. The reaction of an optically active secondary

alkyl halide, such as (R)-2-bromobutane, with sodium iodide in acetone provides a clear

example of this stereochemical inversion, yielding (S)-2-iodobutane.

Core Concepts
The Sₙ2 reaction is a single-step process where a nucleophile attacks the carbon atom from

the side opposite to the leaving group. This "backside attack" leads to a transition state where

the central carbon is pentacoordinate, ultimately resulting in the inversion of the stereochemical

configuration at that carbon center.

When optically active 2-iodobutane is treated with sodium iodide in acetone, a continuous

process of Walden inversions occurs. The iodide ion acts as both the nucleophile and the
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leaving group, leading to a dynamic equilibrium that eventually results in racemization, the

formation of an equal mixture of both enantiomers.

Data Presentation
The stereochemical outcome of the reactions described can be quantified by measuring the

optical rotation of the reactants and products using a polarimeter. The enantiomeric excess (ee)

can be calculated from the specific rotation of the mixture.

Table 1: Specific Rotation of Chiral 2-Halobutanes

Compound Specific Rotation (neat)

(S)-2-Iodobutane +15.90°

(R)-2-Iodobutane -15.90°

(S)-2-Bromobutane +23.1°

(R)-2-Bromobutane -23.1°

Table 2: Example Calculation of Enantiomeric Excess (ee)

Observed Specific
Rotation of 2-
Iodobutane Mixture

Enantiomeric
Excess (ee) of (S)-
isomer

Percentage of (S)-
isomer

Percentage of (R)-
isomer

+7.95° 50% 75% 25%

-11.93° -75% 12.5% 87.5%

0° 0% 50% 50%

Note: Enantiomeric excess is calculated using the formula: ee (%) = (observed specific rotation

/ specific rotation of pure enantiomer) x 100.

Experimental Protocols
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Protocol 1: Synthesis of (S)-2-Iodobutane via Walden
Inversion of (R)-2-Bromobutane (Finkelstein Reaction)
This protocol describes the conversion of (R)-2-bromobutane to (S)-2-iodobutane,

demonstrating a clear Walden inversion.

Materials:

(R)-2-bromobutane

Sodium iodide (NaI), anhydrous

Acetone, anhydrous

Diethyl ether

Saturated aqueous sodium thiosulfate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a dry 100 mL round-bottom flask, dissolve 5.0 g of sodium iodide in 50 mL of anhydrous

acetone with stirring.

To this solution, add 3.0 g of (R)-2-bromobutane.
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Attach a reflux condenser and heat the mixture to a gentle reflux for 1.5 to 2 hours. The

formation of a white precipitate (sodium bromide) indicates the progress of the reaction.

After the reflux period, allow the reaction mixture to cool to room temperature.

Remove the precipitated sodium bromide by vacuum filtration and wash the solid with a

small amount of acetone.

Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

Dissolve the resulting residue in 50 mL of diethyl ether.

Transfer the ether solution to a separatory funnel and wash sequentially with 25 mL of water,

25 mL of saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine),

and 25 mL of brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and carefully remove the diethyl ether by distillation or

using a rotary evaporator to yield crude (S)-2-iodobutane.

Further purification can be achieved by fractional distillation.

Protocol 2: Polarimetric Analysis to Confirm Walden
Inversion
Materials:

Synthesized (S)-2-iodobutane (from Protocol 1)

(R)-2-bromobutane (starting material)

A suitable solvent (e.g., ethanol or chloroform)

Polarimeter

Volumetric flasks
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Pipettes

Procedure:

Prepare a solution of the (R)-2-bromobutane starting material of a known concentration (e.g.,

1 g/10 mL) in the chosen solvent.

Measure the optical rotation of this solution using the polarimeter and calculate the specific

rotation. This should correspond to the literature value for (R)-2-bromobutane.

Prepare a solution of the synthesized (S)-2-iodobutane product of the same concentration.

Measure the optical rotation of the product solution. A positive rotation is expected, indicating

the formation of the (S)-enantiomer.

Calculate the specific rotation of the product. A value close to +15.90° confirms a successful

Walden inversion with high enantiomeric excess.

Protocol 3: Demonstration of Racemization of (S)-2-
Iodobutane
This protocol illustrates the racemization of optically active 2-iodobutane through repeated

Walden inversions.

Materials:

Optically active (S)-2-iodobutane

Sodium iodide (NaI)

Anhydrous acetone

Polarimeter

Procedure:

Dissolve a known amount of (S)-2-iodobutane in anhydrous acetone in a polarimeter cell.
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Measure the initial optical rotation.

Add a catalytic amount of sodium iodide to the solution and start a timer.

Monitor the optical rotation of the solution over time.

Observe the gradual decrease in the magnitude of the optical rotation, approaching zero as

the mixture becomes racemic.
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Caption: Sₙ2 mechanism of Walden inversion.
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Protocol 1: Synthesis

Protocol 2: Analysis

Dissolve NaI in Acetone

Add (R)-2-Bromobutane

Reflux Reaction Mixture

Cool to Room Temperature

Filter Precipitate

Evaporate Acetone

Dissolve in Diethyl Ether

Wash with H2O, Na2S2O3, Brine

Dry with MgSO4

Evaporate Diethyl Ether

(S)-2-Iodobutane

Prepare Sample for Polarimetry

Measure Optical Rotation

Calculate Specific Rotation & ee

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and analysis.
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Caption: Logical relationship in racemization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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